(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Description
Properties
IUPAC Name |
2-[(E)-3-chloroprop-1-enyl]-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h1-4,6H,5H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQORONBSXKWTEZ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CCCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C/CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469350 | |
| Record name | (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149946-42-9 | |
| Record name | (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the dehydration of (E)-3-(2,5-difluorophenyl)prop-2-en-1-ol (Intermediate 70 ) using hydrochloric acid (HCl) in 1,4-dioxane under microwave irradiation. Key parameters:
-
Temperature : 100°C
-
Time : 3 hours
-
Catalyst : 12.1 M HCl (1 mL per 700 mg substrate)
-
Solvent : 1,4-dioxane
The reaction proceeds via E1 elimination , where HCl protonates the hydroxyl group, forming a carbocation intermediate. Subsequent deprotonation yields the target alkene.
Workup and Purification
Post-reaction, the mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and saturated sodium bicarbonate, and dried over sodium sulfate. Column chromatography (hexane/ethyl acetate) achieves 89% yield of the product as a yellow oil.
Friedel-Crafts Acylation and Sequential Functionalization
Industrial-Scale Synthesis from 1,2-Difluorobenzene
A patented two-step approach starts with 1,2-difluorobenzene:
Step 1: Friedel-Crafts Acylation
-
Reagents : Chloroacetyl chloride, AlCl₃ (catalyst)
-
Product : 2-Chloro-1-(3,4-difluorophenyl)ethanone
-
Yield : 78–82%
Step 2: Reduction and Elimination
Key Data
| Parameter | Value |
|---|---|
| Overall Yield | 70–75% |
| Purity (HPLC) | >98% |
| Industrial Scalability | Demonstrated in continuous flow reactors |
Homologative Coupling Using Chloroiodomethane
Reaction Design
This method employs chloroiodomethane and MeLi-LiBr to homologate 2',4'-difluoroacetophenone:
Optimization Highlights
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : −78°C to 25°C (stepwise)
-
Yield : 85–88%
Comparative Analysis of Methods
Critical Considerations in Synthesis
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or amines, and the reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of saturated hydrocarbons.
Scientific Research Applications
(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: Used in studies to understand the interactions of small molecules with biological systems.
Mechanism of Action
The mechanism of action of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, or other biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Substituent Variations: 1,4-Difluorobenzene Derivatives
(a) 1,4-Difluorobenzene (CAS 77540-36-3)
- Molecular Formula : C₆H₄F₂
- Molecular Weight : 114.09 g/mol .
- Properties : Volatile aromatic compound used as an internal standard in GC/MS due to its stability and predictable retention behavior .
- Environmental Role : Employed as a surrogate in water quality monitoring (e.g., recovery rate ~105% in lab analyses) .
- Key Difference : Lacking the chloropropenyl group, 1,4-difluorobenzene is smaller, more volatile, and thermally stable at room temperature compared to the target compound.
(b) 1,4-Dichlorobenzene (CAS 106-46-7)
- Molecular Formula : C₆H₄Cl₂
- Molecular Weight : 147.00 g/mol .
- Properties : Higher density and boiling point (174°C) than 1,4-difluorobenzene due to chlorine’s polarizability.
- Applications : Common moth repellent and deodorizer; regulated as a volatile organic compound (VOC) .
- Key Difference : Replacing fluorine with chlorine increases molecular weight and alters electronic properties, enhancing electrophilic substitution reactivity.
Halogenated Alkenyl-Substituted Aromatics
(a) trans-1,4-Dichloro-2-butene (CAS N/A)
- Structure : A dihalogenated alkene with trans-configuration .
- Key Difference : The conjugated diene system in trans-1,4-dichloro-2-butene enables polymerization and Diels-Alder reactions, whereas the target compound’s isolated chloropropenyl group may undergo elimination or nucleophilic substitution.
(b) Epichlorohydrin (CAS 106-89-8)
Structural Isomers and Regiochemical Variants
- 1,2- and 1,3-Difluorobenzene (CAS 367-11-3 and 372-18-9) :
Data Tables
Table 1: Molecular and Structural Comparisons
Research Findings and Limitations
- Volatility : The target compound’s higher molecular weight suggests lower volatility than 1,4-difluorobenzene, aligning with its refrigeration requirements .
- Synthetic Utility : The chloropropenyl group offers a handle for further functionalization (e.g., cross-coupling), contrasting with unsubstituted difluorobenzenes .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene?
- Methodological Answer : The synthesis typically involves Friedel–Crafts acylation or alkylation reactions to introduce the chloropropenyl group onto the 1,4-difluorobenzene ring. For example, lithiation of 1,4-difluorobenzene followed by coupling with 3-chloropropenyl electrophiles (e.g., allylic chlorides) can yield the (E)-isomer. Ortho-directed lithiation strategies, as demonstrated in studies on similar fluorinated aromatics, are critical for regioselectivity . Advanced routes may involve transition-metal catalysis (e.g., Suzuki coupling) if pre-functionalized intermediates are available.
Q. How is the stereochemistry (E/Z) of the chloropropenyl group confirmed in this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is used to distinguish E/Z isomers via coupling constants (-values) between vinylic protons. For example, in the (E)-isomer, trans-vinylic protons exhibit larger coupling constants () compared to cis isomers. X-ray crystallography (using programs like SHELXL ) provides definitive stereochemical confirmation by resolving spatial arrangements of substituents.
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- GC-MS : Useful for purity assessment and volatile organic compound (VOC) analysis, with 1,4-difluorobenzene derivatives often employed as internal standards .
- NMR : -NMR is critical for tracking fluorinated substituents, while -NMR identifies carbon environments.
- X-ray crystallography : SHELX programs (e.g., SHELXL ) are widely used for structural elucidation, especially to resolve steric or electronic effects from the chloropropenyl group.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity trends in this compound?
- Methodological Answer : Density functional theory (DFT) calculations can model the electronic effects of fluorine and chlorine substituents on reaction pathways. For example:
- Electrophilic substitution : Fluorine’s electron-withdrawing nature directs incoming electrophiles to specific positions.
- Substitution reactions : Chlorine’s leaving-group propensity in nucleophilic environments can be quantified via activation energy barriers. Studies on similar halogenated aromatics highlight the role of solvent polarity and hydrogen-bonding effects .
Q. What strategies address discrepancies in spectroscopic data for this compound?
- Methodological Answer : Contradictions in NMR or mass spectra often arise from impurities, isomerization, or solvent effects. Mitigation steps include:
- Repurification : Column chromatography or recrystallization to isolate the pure (E)-isomer.
- Control experiments : Replicate analyses using standardized internal surrogates (e.g., 1,4-difluorobenzene-d) to validate instrument performance .
- Dynamic nuclear polarization (DNP) : Advanced NMR techniques enhance sensitivity in low-concentration samples .
Q. How does the chloropropenyl group influence the compound’s stability under varying pH or thermal conditions?
- Methodological Answer : Accelerated stability studies (e.g., thermal gravimetric analysis (TGA) or HPLC monitoring under acidic/alkaline conditions) are recommended. The allylic chlorine atom may undergo hydrolysis to form a diol, while the vinylic bond is prone to oxidation. Kinetic studies using Arrhenius plots can quantify degradation rates, with fluorinated aromatics generally showing enhanced thermal stability compared to non-fluorinated analogs .
Q. What are the challenges in scaling up the synthesis of this compound for bulk studies?
- Methodological Answer : Key challenges include:
- Regioselectivity : Scaling lithiation reactions requires precise temperature control (–75°C to –40°C) to avoid side reactions .
- Purification : Distillation or crystallization efficiency decreases with larger batches due to increased impurity carryover.
- Safety : Handling volatile chlorinated intermediates necessitates inert atmospheres and explosion-proof equipment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
